molecular formula C10H18O4 B1345461 Di-tert-butyl oxalate CAS No. 691-64-5

Di-tert-butyl oxalate

Cat. No.: B1345461
CAS No.: 691-64-5
M. Wt: 202.25 g/mol
InChI Key: CIYGMWIAXRMHQS-UHFFFAOYSA-N
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Description

Di-tert-butyl oxalate is an organic compound with the molecular formula (CH₃)₃COCOCOOC(CH₃)₃. It is an ester derived from oxalic acid and tert-butyl alcohol. This compound is known for its use as a reagent in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl oxalate can be synthesized through the esterification of oxalic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl oxalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid and tert-butyl alcohol.

    Reduction: It can be reduced to form di-tert-butyl glycolate using reducing agents like lithium aluminum hydride.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: Oxalic acid and tert-butyl alcohol.

    Reduction: Di-tert-butyl glycolate.

    Substitution: Various substituted oxalates depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl oxalate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various oxalate derivatives.

    Biology: It can be used in the synthesis of biologically active compounds and as a protecting group for carboxylic acids.

    Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-tert-butyl oxalate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of oxalic acid and tert-butyl alcohol. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Diethyl oxalate: Another ester of oxalic acid, but with ethyl groups instead of tert-butyl groups.

    Dibenzyl oxalate: An ester of oxalic acid with benzyl groups.

    Dimethyl oxalate: An ester of oxalic acid with methyl groups.

Comparison: Di-tert-butyl oxalate is unique due to the bulky tert-butyl groups, which provide steric hindrance and influence its reactivity compared to other oxalate esters. This steric effect can affect the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications where such properties are desired.

Properties

IUPAC Name

ditert-butyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYGMWIAXRMHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219157
Record name Di-tert-butyl oxalate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691-64-5
Record name 1,2-Bis(1,1-dimethylethyl) ethanedioate
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Record name Di-tert-butyl oxalate
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Record name Di-tert-butyl oxalate
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Record name Di-tert-butyl oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Di-tert-butyl oxalate solid at room temperature, unlike other simple dialkyl oxalates?

A1: While most simple dialkyl oxalates are liquids at room temperature, this compound has a melting point of 343 K (70 °C). Research indicates that the presence of multiple C-H···O hydrogen bonds in its crystal structure contributes to this higher melting point. [, ] These interactions create stronger intermolecular forces, requiring more energy to break and transition from solid to liquid. Additionally, this compound exhibits a diminished entropic contribution (ΔSm) compared to other dialkyl oxalates, further increasing its melting point. []

Q2: Has the crystal structure of this compound been determined, and how does it compare to other dialkyl oxalates?

A2: Yes, the crystal structure of this compound has been determined using cryocrystallization techniques. [] This method allows for the crystallization of liquid compounds at low temperatures, enabling structural analysis. Comparing its structure to other dialkyl oxalates, such as diethyl, di-iso-propyl, and di-n-butyl oxalates, reveals a higher number of defined C-H···O interactions in this compound. [] These interactions are believed to play a key role in its higher melting point compared to its liquid counterparts.

Q3: Can this compound be used in synthetic reactions?

A3: Yes, this compound can act as a reagent in organic synthesis. For example, it reacts with hydrazine hydrate and 2-[(methylsulfanyl)methyl]oxirane to produce Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate. [] This demonstrates its utility in forming complex molecules with potential applications in various fields.

Q4: What happens when Di-tert-butyl dicarbonate undergoes oxidative decarboxylation with thianthrene cation radical perchlorate?

A4: Studies have shown that Di-tert-butyl dicarbonate reacts with thianthrene cation radical perchlorate (Th+•ClO4−) in acetonitrile. [] This reaction leads to oxidative decarboxylation, breaking the C-O bond and yielding N-tert-butylacetamide, carbon dioxide, thianthrene-5-oxide, and thianthrene. The oxygen atom in thianthrene-5-oxide originates from Di-tert-butyl dicarbonate, indicating a unique pathway for this product's formation. []

Q5: Are there alternative synthetic routes to obtain erythro-β-fluoroaspartic acid and erythro-β-fluoroasparagine?

A5: Yes, research describes a method to synthesize erythro-β-fluoroaspartic acid and erythro-β-fluoroasparagine using this compound as a starting material. [] The synthesis involves reacting this compound with tert-butyl monofluoroacetate, followed by several steps including amination and reduction. This approach provides an alternative to conventional methods and highlights the versatility of this compound in synthesizing biologically relevant compounds. []

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